O-Acetyl Tramadol: An Examination of a Enigmatic Derivative and the Well-Defined Opioid Activity of its Congeners
O-Acetyl Tramadol: An Examination of a Enigmatic Derivative and the Well-Defined Opioid Activity of its Congeners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the topic of O-Acetyl Tramadol and its mechanism of action at opioid receptors. An exhaustive search of scientific literature and chemical databases reveals a significant lack of publicly available pharmacological data for O-Acetyl Tramadol. There is no published research detailing its binding affinity, efficacy, or functional activity at mu, delta, or kappa opioid receptors. O-Acetyl Tramadol is identified as a distinct chemical entity and a tramadol derivative, but its biological effects remain uncharacterized in the scientific literature.
In light of this absence of data, this guide provides a comprehensive overview of the well-established mechanism of action of the parent compound, tramadol, and its primary active metabolite, O-desmethyltramadol (M1), at opioid receptors. This information is presented to serve as a foundational resource for researchers interested in the pharmacology of tramadol and its derivatives. The guide adheres to the core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and experimental workflows using the DOT language for Graphviz.
O-Acetyl Tramadol: A Chemical Overview
O-Acetyl Tramadol, with the chemical name (1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl Acetate and CAS number 1413642-27-9, is a derivative of tramadol. Its chemical structure is characterized by the acetylation of the hydroxyl group on the cyclohexyl ring of the tramadol molecule. While its synthesis is documented, its pharmacological properties, particularly its interaction with opioid receptors, have not been reported in peer-reviewed literature.
The Opioid Mechanism of Action of Tramadol and its Metabolites
Tramadol's analgesic effect is complex, involving a dual mechanism of action: a weak affinity for the µ-opioid receptor and the inhibition of the reuptake of serotonin and norepinephrine.[1][2] The opioid activity of tramadol is primarily attributed to its main metabolite, O-desmethyltramadol (M1).[3][4]
Binding Affinity at Opioid Receptors
The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The binding affinities of tramadol and its metabolites for the human mu-opioid receptor (hMOR) have been determined through radioligand binding assays.
| Compound | Receptor | Ki (nM) | Reference(s) |
| (+/-)-Tramadol | human µ-opioid | 2400 | [4][5] |
| (+)-O-Desmethyltramadol (M1) | human µ-opioid | 3.4 | [4][5] |
| (-)-O-Desmethyltramadol (M1) | human µ-opioid | 240 | [4][5] |
| (+/-)-N-Desmethyltramadol (M2) | human µ-opioid | >10000 | [4][5] |
| (+/-)-M5 | human µ-opioid | 100 | [4][5] |
| Morphine | human µ-opioid | 0.9 - 4.7 |
Table 1: Binding Affinities (Ki) of Tramadol and its Metabolites for the Human µ-Opioid Receptor.
Functional Activity at Opioid Receptors
The functional activity of a compound at a G protein-coupled receptor, such as the µ-opioid receptor, can be assessed using GTPγS binding assays. This assay measures the agonist-induced stimulation of the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in receptor activation. The potency (EC50) and efficacy (Emax) of a compound can be determined from these assays.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of baseline) | Reference(s) |
| (+)-O-Desmethyltramadol (M1) | 98 | 150 | [5] |
| (-)-O-Desmethyltramadol (M1) | 3300 | 80 | [5] |
| (+/-)-M5 | 1100 | 110 | [5] |
Table 2: Functional Activity of Tramadol Metabolites at the Human µ-Opioid Receptor (GTPγS Binding Assay).
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a typical competitive binding assay to determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]Naloxone or [³H]DAMGO.
-
Test compounds (e.g., O-Acetyl Tramadol, Tramadol, M1).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This protocol describes a method to measure the agonist-stimulated G protein activation at the µ-opioid receptor.
Materials:
-
Membranes from cells expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
Test compounds (agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (to reduce basal binding).
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the agonist compounds.
-
Pre-incubate cell membranes with GDP in assay buffer on ice.
-
In a 96-well plate, add the membrane suspension, test compounds, and [³⁵S]GTPγS.
-
For non-specific binding wells, add excess unlabeled GTPγS.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the dose-response curve using non-linear regression.
Visualizations
Signaling Pathway of µ-Opioid Receptor Activation
Caption: µ-Opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Tramadol Metabolism and Activity
Caption: Metabolic activation of tramadol to its active opioid metabolite.
Conclusion
While O-Acetyl Tramadol is a known derivative of tramadol, there is a conspicuous absence of scientific literature detailing its pharmacological activity, particularly its mechanism of action at opioid receptors. This guide has therefore focused on providing a comprehensive, in-depth overview of the well-characterized opioid pharmacology of tramadol and its principal active metabolite, O-desmethyltramadol. The provided data tables, experimental protocols, and diagrams offer a robust resource for researchers in the field of opioid pharmacology and drug development. Future research is warranted to elucidate the potential opioid receptor activity and overall pharmacological profile of O-Acetyl Tramadol to determine if it shares or diverges from the properties of its parent compound and its well-studied metabolites.
References
- 1. zenodo.org [zenodo.org]
- 2. (1R,2S)-4-(2-cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile, a potent androgen receptor antagonist for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
